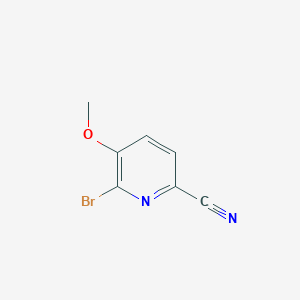![molecular formula C12H24N2O2 B1526712 tert-butyl 4-[(1R)-1-aminoéthyl]pipéridine-1-carboxylate CAS No. 1036027-86-7](/img/structure/B1526712.png)
tert-butyl 4-[(1R)-1-aminoéthyl]pipéridine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group attached to the carboxylate. The (1R)-1-aminoethyl side chain is linked to one of the piperidine carbons. The semi-flexible nature of this linker allows for optimal binding to target proteins in PROTAC-mediated degradation .
Applications De Recherche Scientifique
Développement d'anticonvulsivants
Ce composé a été utilisé dans la synthèse de nouvelles bases de Schiff de l'acide 1-(2-aminoéthyl)pipéridine-3-carboxylique, qui ont été caractérisées et testées pour leur activité anticonvulsivante . Ces composés ont montré une perméabilité in vitro considérable à travers la barrière hémato-encéphalique (BBB), indiquant un potentiel de développement en médicaments antiépileptiques .
Dégradation ciblée des protéines
Dans le domaine de la découverte de médicaments, en particulier dans le développement de PROTAC (chimères de ciblage de la protéolyse), ce composé sert de lieur semi-flexible . L'incorporation de tels lieurs peut affecter l'orientation 3D du dégradeur et optimiser les propriétés médicamenteuses .
Recherche en neurosciences
Des composés comme le CPI-1189, qui sont structurellement liés au tert-butyl 4-[(1R)-1-aminoéthyl]pipéridine-1-carboxylate, ont montré des applications potentielles en recherche en neurosciences. Ils peuvent être utilisés comme composés outils pour étudier le rôle des canaux ioniques et des récepteurs dans le système nerveux central (SNC).
Synthèse de dérivés de la quinoléine
Les dérivés de la quinoléine ont une large gamme d'applications, y compris une utilisation en chimie médicinale, chimie organique synthétique et chimie industrielle . Le composé en question peut être un précurseur ou un intermédiaire dans la synthèse de tels dérivés .
Recherche agrochimique
Les dérivés de la quinoléine, qui peuvent être synthétisés en utilisant le this compound, se révèlent avoir des applications comme agrochimiques . Ils sont utilisés dans l'étude des processus bio-organiques et bio-organométalliques .
Fabrication de colorants et d'agents colorants
Le composé est également pertinent dans la fabrication de colorants, colorants alimentaires et indicateurs de pH . Ses dérivés font partie intégrante de la production de divers composés organiques qui servent à ces fins .
Produits chimiques de laboratoire
En tant que produit chimique de laboratoire, le this compound est utilisé dans des contextes de recherche, en particulier en pharmacologie et en découverte de médicaments . Il est souvent manipulé dans des conditions de sécurité strictes en raison de sa nature dangereuse .
Sécurité et manipulation dans les applications industrielles
La fiche de données de sécurité du composé indique son utilisation dans des applications alimentaires, pharmaceutiques, pesticides ou biocides . Une manipulation et un stockage appropriés sont cruciaux en raison de sa nature nocive en cas d'ingestion et de sa capacité à provoquer de graves brûlures de la peau et des yeux .
Mécanisme D'action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives are often used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
Some piperidine derivatives were evaluated for in vitro blood–brain barrier (bbb) permeability by parallel artificial membrane permeability bbb assay (pampa-bbb) .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

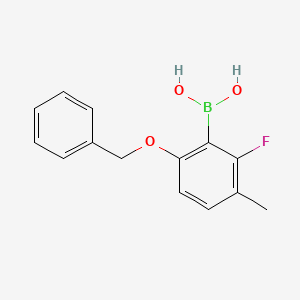

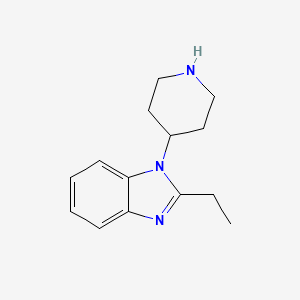
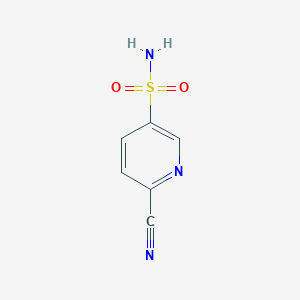
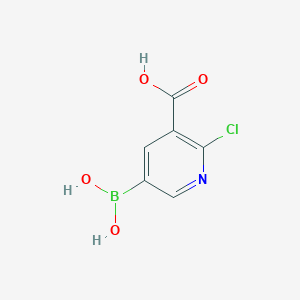
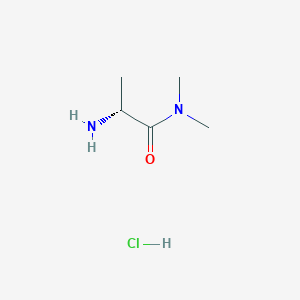

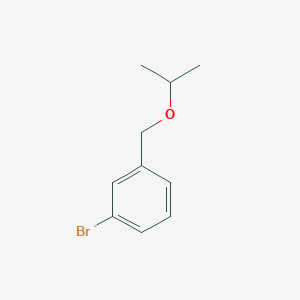
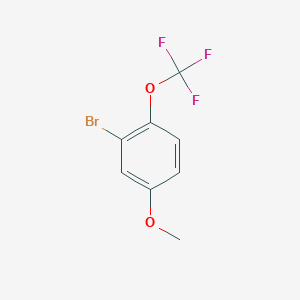

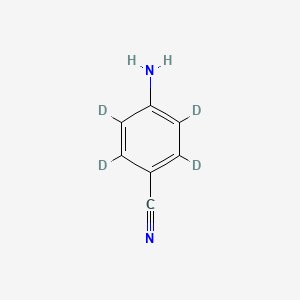
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
